molecular formula C15H16Cl4N2 B13938633 1-(3,4-Dichlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-(3,4-Dichlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13938633
M. Wt: 366.1 g/mol
InChI Key: VDVPUWAJUPHBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorobenzyl group attached to a tetrahydroquinoxaline ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,2,3,4-tetrahydroquinoxaline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of tetrahydroquinoxaline derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorobenzyl)piperazine dihydrochloride
  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride

Uniqueness

1-(3,4-Dichlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoxaline ring differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications.

Properties

Molecular Formula

C15H16Cl4N2

Molecular Weight

366.1 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C15H14Cl2N2.2ClH/c16-12-6-5-11(9-13(12)17)10-19-8-7-18-14-3-1-2-4-15(14)19;;/h1-6,9,18H,7-8,10H2;2*1H

InChI Key

VDVPUWAJUPHBOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC(=C(C=C3)Cl)Cl.Cl.Cl

Origin of Product

United States

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